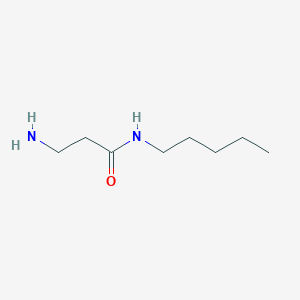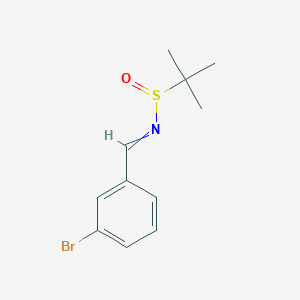
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol is a complex organic compound that features a pyridine ring substituted with benzyloxy, difluoromethoxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the pyridine ring.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is typically introduced through a difluoromethylation reaction using difluoromethylating agents.
Methylation: The methyl group is introduced through a methylation reaction using methylating agents such as methyl iodide.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The benzyloxy and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It can be used in studies investigating the biological activity of fluorinated compounds and their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylphenyl)methanol
- (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylbenzylamine)
- (2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridine)
Uniqueness
(2-(Benzyloxy)-4-(difluoromethoxy)-6-methylpyridin-3-YL)methanol is unique due to the presence of both benzyloxy and difluoromethoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and binding affinity towards specific targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C15H15F2NO3 |
|---|---|
Peso molecular |
295.28 g/mol |
Nombre IUPAC |
[4-(difluoromethoxy)-6-methyl-2-phenylmethoxypyridin-3-yl]methanol |
InChI |
InChI=1S/C15H15F2NO3/c1-10-7-13(21-15(16)17)12(8-19)14(18-10)20-9-11-5-3-2-4-6-11/h2-7,15,19H,8-9H2,1H3 |
Clave InChI |
MGUPOJQZVPRPPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CO)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B13982548.png)







